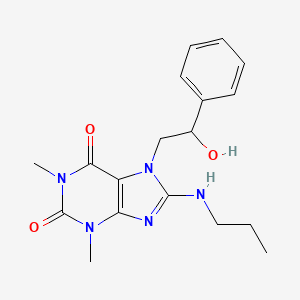

![molecular formula C11H7F6NO B2772513 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole CAS No. 2375273-23-5](/img/structure/B2772513.png)

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

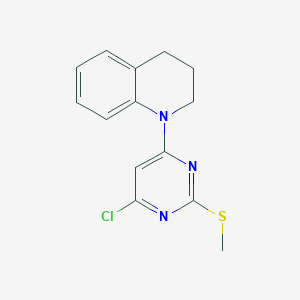

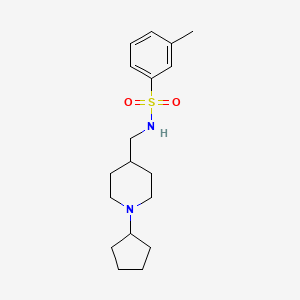

“1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole” is a chemical compound with the molecular formula C11H7F6NO . It has an average mass of 283.170 Da and a monoisotopic mass of 283.043182 Da .

Molecular Structure Analysis

The molecular structure of “1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole” consists of an indole group attached to a 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl group . Detailed structural analysis such as bond lengths and angles are not available in the searched resources.Aplicaciones Científicas De Investigación

Synthesis and Functionalization Techniques

A significant application of related trifluoroethylindole compounds is in the field of organic synthesis and functionalization. For instance, 2-Trifluoromethanesulfonyloxyindole-1-carboxylic Acid Ethyl Ester serves as a practical intermediate for synthesizing 2-carbosubstituted indoles through palladium-catalyzed coupling reactions, producing aryl, heteroaryl, vinyl, allyl, and alkynyl indoles with good to excellent yields (Rossi et al., 2006). This methodology highlights the compound's utility in creating diverse indole derivatives essential for various chemical and pharmaceutical applications.

Advances in Aminomethylation

Another research application involves the aminomethylation of electron-rich aromatics catalyzed by metal triflate-TMSCl systems. This process facilitates the facile synthesis of aromatic primary amines and 1-aryl-trichloroethylamine derivatives (Sakai et al., 2003). Such reactions are crucial for developing new synthetic pathways and creating compounds with potential biological activities.

Metal-Free Electrophilic Trifluoromethylthiolation

Research also includes the novel use of CF3SO2Cl for metal-free electrophilic trifluoromethylthiolation of indole derivatives. This process, which utilizes trifluoromethanesulfonyl chloride as a source of electrophilic SCF3, demonstrates a straightforward approach to modifying indole derivatives, expanding their utility in organic synthesis and medicinal chemistry applications (Chachignon et al., 2016).

Propiedades

IUPAC Name |

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6NO/c12-9(19-11(15,16)17)10(13,14)18-6-5-7-3-1-2-4-8(7)18/h1-6,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQFIYAKXMGZAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C(C(OC(F)(F)F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2772431.png)

![N-(1,3-benzodioxol-5-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2772438.png)

![[4-(2-furylcarbonyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2772439.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772441.png)

![3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2772447.png)